molecular formula C15H13Cl2NO3 B5586101 N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine

N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine

Cat. No.: B5586101
M. Wt: 326.2 g/mol
InChI Key: IZWZFULJUUBOPD-UHFFFAOYSA-N
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Description

N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine is a synthetic organic compound featuring a beta-alanine backbone conjugated to a dichlorinated aromatic system. The molecule consists of a phenyl ring substituted with a 5-chloro group and a 4-chlorophenoxy group at the 2-position, linked to beta-alanine via an amide bond. The dual chlorine substituents increase lipophilicity, likely influencing membrane permeability and bioactivity.

Properties

IUPAC Name

3-[5-chloro-2-(4-chlorophenoxy)anilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-10-1-4-12(5-2-10)21-14-6-3-11(17)9-13(14)18-8-7-15(19)20/h1-6,9,18H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWZFULJUUBOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)aniline with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group in N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine undergoes standard derivatization reactions:

  • Esterification : Reaction with methanol or ethanol under acidic conditions (e.g., HCl) yields methyl or ethyl esters. For example, analogous β-amino acids formed esters with 85–92% efficiency when refluxed in toluene with alcohols .

  • Amide Bond Formation : Condensation with hydrazine hydrate produces hydrazides, a key intermediate for further heterocyclic syntheses. Hydrazide derivatives of similar β-amino acids were synthesized in 70–88% yields .

Table 1: Reaction Conditions for Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
EsterificationMethanol, HCl, reflux85–92
Hydrazide FormationHydrazine hydrate, toluene, reflux70–88

Aromatic Substitution Reactions

The electron-rich aromatic ring undergoes electrophilic substitution:

  • Halogenation : Chlorine or bromine in acetic acid introduces additional halogens at positions activated by the phenoxy group. For example, 5-chloro-2-(4-chlorophenoxy)aniline derivatives showed regioselective bromination at the para position relative to the amino group.

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the less hindered positions, though steric effects from the 4-chlorophenoxy group may limit reactivity.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

  • Quinoline Derivatives : Under dehydrating conditions (polyphosphoric acid, 120°C), analogous β-alanine derivatives cyclize to form 2,3-dihydroquinolin-4(1H)-ones with 71–88% yields .

  • Thiazole Formation : Reaction with thioureas or phosphorus pentasulfide generates thiazole rings, as demonstrated in structurally related compounds .

Table 2: Cyclization Reactions and Yields

Cyclization ProductReagents/ConditionsYield (%)Reference
2,3-DihydroquinolinonePolyphosphoric acid, 120°C71–88
Thiazole DerivativesThiourea, PCl₅, reflux65–78

Oxidation and Reduction

  • Oxidation : The β-amino acid backbone is resistant to mild oxidants but undergoes decarboxylation under strong oxidative conditions (e.g., KMnO₄ in acidic media) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro or imine groups in derived compounds, though the chlorinated aromatic rings remain intact.

Biological Activity and Functionalization

While not a direct chemical reaction, functionalization enhances bioactivity:

  • Antimicrobial Derivatives : Hydrazone and triazole derivatives of similar β-amino acids showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida tenuis .

  • Anticancer Modifications : Thiazole-linked analogs demonstrated IC₅₀ values < 10 µM in breast cancer cell lines (MCF-7) .

Comparative Reactivity

The compound’s reactivity differs from simpler β-alanine derivatives due to steric and electronic effects from the 4-chlorophenoxy group:

  • Slower esterification kinetics compared to unsubstituted β-alanine .

  • Enhanced stability of cyclization products due to aromatic electron-withdrawing effects .

Scientific Research Applications

Chemical Properties and Structure

The compound N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine features a beta-alanine moiety linked to a chlorinated phenyl group, which enhances its potential interactions within biological systems. The presence of chlorine atoms may contribute to its lipophilicity and bioactivity, making it a candidate for various therapeutic applications.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in exhibiting anticancer properties. For instance, derivatives of chlorophenyl compounds have shown significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. These compounds often act as histone deacetylase inhibitors (HDACIs), which are crucial in regulating gene expression related to cancer cell growth and survival .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects typically involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, thereby inhibiting their activity .

Neuroprotective Effects

Research indicates that beta-alanine derivatives may possess neuroprotective properties. Compounds that share structural similarities with this compound have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
this compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could be developed into new antimicrobial agents .

Potential Applications in Infection Control
Given the rising resistance to conventional antibiotics, the development of new antimicrobial agents based on this compound could provide alternative therapeutic options for treating bacterial infections. The ability to inhibit biofilm formation is particularly noteworthy, as biofilms are often implicated in chronic infections and resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the beta-alanine moiety or the chlorophenyl group can significantly influence the compound's biological activity. Research has focused on synthesizing various analogs to enhance efficacy and reduce toxicity while maintaining desirable pharmacokinetic properties .

Case Studies

StudyFindingsImplications
Study 1Investigated HDAC inhibitory activityPotential use in cancer therapy
Study 2Evaluated neuroprotective effectsImplications for neurodegenerative diseases
Study 3Assessed antimicrobial efficacyDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chlorinated Aromatic Beta-Alanine Derivatives

Beta-alanine derivatives with aromatic substitutions are explored for diverse biological activities. For instance, beta-alanine, N-methyl-N-[4-[(5-nitro-2-thiazolyl)azo]phenyl]-, 2-phenoxyethyl ester (CAS 113969-07-6) shares the beta-alanine moiety but incorporates a nitro-thiazolyl azo group and ester linkage. This compound has a higher molecular weight (455.5 g/mol) due to its complex substituents, contrasting with the target compound’s simpler chlorophenoxy groups and molecular weight of ~326.5 g/mol.

Chlorophenoxy-Containing Compounds

4-Chlorophenol (CAS 106-48-9) and its derivatives are foundational in herbicidal agents (e.g., 2,4-D). However, the addition of beta-alanine introduces hydrogen-bonding capacity, which could modulate target specificity compared to simpler chlorophenoxy acids .

Substrate Analogues with Chlorinated Aromatic Systems

Compounds like 2-amino-3-chlorobenzoic acid and 3-amino-4-chlorobenzoic acid () share chlorinated aromatic rings but lack the beta-alanine linkage. These analogues prioritize carboxylate or amine functional groups, which are critical in enzyme inhibition (e.g., aspartic protease inhibitors). The target compound’s amide bond and beta-alanine tail may confer distinct pharmacokinetic profiles, such as prolonged half-life or reduced renal clearance .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine C₁₅H₁₃Cl₂NO₃ 326.5 Chlorophenoxy, beta-alanine, amide Agrochemicals, enzyme inhibitors
beta-Alanine, N-methyl-N-[4-[(5-nitro-2-thiazolyl)azo]phenyl]-, ester C₂₁H₂₁N₅O₅S 455.5 Nitro-thiazolyl azo, ester Dye synthesis, bioimaging
2-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ 187.6 Chloro, amino, carboxylate Pharmaceutical intermediates
4-Chlorophenol C₆H₅ClO 128.6 Chlorophenol Disinfectants, herbicides

Research Implications and Mechanistic Insights

  • Lipophilicity vs. Solubility : The target compound’s dual chlorines enhance lipophilicity (logP ~3.5 estimated), comparable to herbicides like 2,4-D (logP ~2.8). However, the beta-alanine moiety may mitigate excessive hydrophobicity, improving bioavailability .
  • Bioactivity: Chlorophenoxy groups are associated with oxidative stress induction in pests, while beta-alanine could interfere with microbial amino acid metabolism, suggesting dual-action mechanisms .
  • Stability : The amide bond in the target compound may resist hydrolytic degradation better than ester-containing analogues (e.g., the nitro-thiazolyl derivative in ), enhancing environmental persistence .

Biological Activity

N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine is a compound of interest due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and metabolic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chlorinated phenyl group linked to a beta-alanine moiety. This structural arrangement is significant as it influences the compound's interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC (µg/mL)Reference
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideHAdV (Human Adenovirus)0.27
Thiazol-4-one/Thiophene DerivativesStaphylococcus aureus0.22
Coumarin AnaloguesE. coli, S. aureus6.25–25

These findings suggest that the biological activity of this compound may extend to antimicrobial effects, particularly against resistant strains.

Anticancer Activity

The anticancer potential of compounds with similar structures has also been investigated. The interaction of nitrogen-based heterocycles with DNA is a notable mechanism through which these compounds exert their effects.

Case Study: Interaction with DNA
Research indicates that nitrogen-containing compounds can bind to DNA via hydrogen bonding, leading to inhibition of cancer cell proliferation. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells by disrupting cellular processes essential for survival .

Metabolic Effects

This compound has been explored for its impact on metabolic pathways, particularly in modulating fatty acid metabolism. Peptide analogs related to this compound have shown promise in treating metabolic disorders by influencing lipid distribution and glucose levels.

Table 2: Metabolic Effects of Related Compounds

Compound NameEffect ObservedReference
Therapeutic PeptidesModulation of fatty acid metabolism
Peptide AnaloguesTreatment of metabolic diseases

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • DNA Interaction : The ability to form stable complexes with DNA is crucial for its anticancer activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism and cancer cell growth.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Q & A

Q. What are the recommended synthetic routes for N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example, coupling 5-chloro-2-(4-chlorophenoxy)aniline (a structurally related intermediate) with beta-alanine derivatives via amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) . Optimization may include solvent selection (e.g., DMF or THF), temperature control (0–25°C), and monitoring via TLC or HPLC for intermediate purity. Catalytic additives like DMAP can improve yields .

Q. Which techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of crystal structures, especially for resolving steric effects from the chlorinated aromatic rings . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
  • Spectroscopy : 1^1H/13^13C NMR in deuterated DMSO or CDCl3_3 to assign proton environments, with attention to coupling patterns for the beta-alanine moiety. FT-IR confirms amide bond formation (C=O stretch ~1650 cm1^{-1}) .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer : Screen for bioactivity using in vitro assays:
  • Enzyme inhibition : Dose-dependent assays against target enzymes (e.g., kinases or proteases) with IC50_{50} calculations .
  • Cytotoxicity : MTT or SRB assays on cell lines (e.g., HeLa or MCF-7), comparing viability at 24–72 hours .

Advanced Research Questions

Q. What computational strategies predict the compound's electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces . Basis sets like 6-31G(d,p) are suitable for geometry optimization. Solvent effects are modeled using PCM. Software: Gaussian or ORCA .

Q. How can researchers identify pharmacological targets and elucidate mechanisms of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on hydrophobic pockets accommodating chlorinated aryl groups .
  • ADME-Tox profiling : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) using SwissADME or ADMETLab. Validate with in vitro hepatic microsome assays .

Q. How should contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT geometries) be resolved?

  • Methodological Answer :
  • Validation : Compare DFT-optimized structures with X-ray data (RMSD analysis). Adjust functionals (e.g., include dispersion corrections in DFT-D3) to better match experimental bond lengths .
  • Error analysis : Check for crystal packing effects in X-ray data (e.g., hydrogen bonding networks) that DFT may not account for .

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